trans-AUCB

Übersicht

Beschreibung

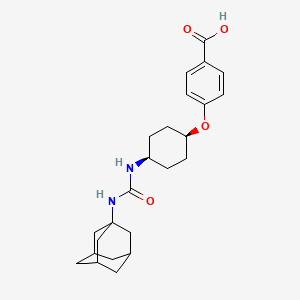

Trans-AUCB (t-AUCB) is a potent, orally active, and selective soluble epoxide hydrolase (sEH) inhibitor . It has IC50 values of 1.3 nM, 8 nM, 8 nM for hsEH, mouse sEH, and rat sEH, respectively . It has been shown to have anti-glioma activity .

Molecular Structure Analysis

The molecular formula of trans-AUCB is C24H32N2O4 . The exact mass and monoisotopic mass are 412.23620751 g/mol . The structure includes a urea group and an adamantyl group .Physical And Chemical Properties Analysis

The molecular weight of trans-AUCB is 412.5 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

1. Glioblastoma Treatment

Trans-AUCB has been studied for its effects on glioblastoma, a type of brain cancer . It has been found to suppress the growth of human glioblastoma cells by activating NF-κB-p65 . This effect was observed in U251 and U87 human glioblastoma cell lines . Trans-AUCB also induced cell-cycle G0/G1 phase arrest by regulating Cyclin D1 mRNA and protein levels and CDC2 (Thr161) phosphorylation level .

2. Cardiovascular Disease

Trans-AUCB has been used in studies related to cardiovascular diseases . It has been demonstrated that soluble epoxide hydrolase inhibitors (sEHIs), including trans-AUCB, are protective against ischemia-induced lethal arrhythmias . This effect might be due to the suppression of microRNA-1 (miR-1) in the myocardium .

3. Myocardial Infarction

In a mouse model of myocardial infarction, treatment with trans-AUCB was found to reduce infarct size, improve cardiac function, and prevent the development of cardiac arrhythmias . This effect was associated with the repression of miR-133, consequently stimulating KCNQ1 and KCNH2 mRNA and protein expression .

4. Inflammatory Diseases

Trans-AUCB, as a potent and selective sEH inhibitor, has been well studied in inflammatory diseases . The preferred substrates of sEH, epoxyeicosatrienoic acids (EETs), possess numerous beneficial effects on inflammatory events .

5. Hepatocellular Carcinoma

Although trans-AUCB showed no cell growth inhibition on HepG2, a human hepatocellular carcinoma cell line, it efficiently inhibited sEH activities in this cell line . This suggests that the effects of trans-AUCB and other sEH inhibitors on tumors are generally considered to be tumor-type dependent .

6. Epidemiological Studies

Trans-AUCB can be used in high-throughput analyses of non-esterified oxylipins for epidemiological studies . This will help unravel the intricate interactions of the oxylipin cascade and accelerate our understanding of the biological regulation of these important lipid mediators in human disease .

Eigenschaften

IUPAC Name |

4-[4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4/c27-22(28)18-1-5-20(6-2-18)30-21-7-3-19(4-8-21)25-23(29)26-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-2,5-6,15-17,19,21H,3-4,7-14H2,(H,27,28)(H2,25,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBWKJBQDAQARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)OC5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-AUCB | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)

![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)

![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)

![(3s,7r,8ar)-2-{(2s)-2-(4,4-Difluorocyclohexyl)-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(4r)-3,4-Dihydro-2h-Chromen-4-Yl]-7-Ethoxyoctahydropyrrolo[1,2-A]pyrazine-3-Carboxamide](/img/structure/B611103.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B611108.png)

![4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611111.png)

![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)